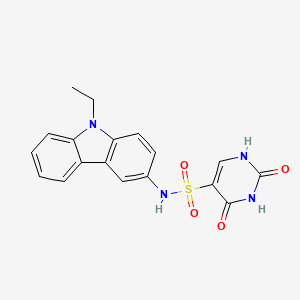
N-(9-ethyl-9H-carbazol-3-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: is a complex organic compound that combines a carbazole moiety with a pyrimidine sulfonamide structure. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with 9-ethyl-9H-carbazole and 2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide.
Reaction Steps:
Industrial Production Methods: The industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Functionalized carbazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for synthesizing more complex organic molecules .
- Employed in the development of new materials with unique electronic properties .
Biology:
- Investigated for its potential antimicrobial and anticancer activities .
- Studied for its role in inhibiting specific enzymes and pathways in biological systems .
Medicine:
- Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections .
- Evaluated for its pharmacokinetic and pharmacodynamic properties .
Industry:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. The carbazole moiety is known to intercalate with DNA, disrupting its function and leading to cell death in cancer cells . The sulfonamide group can inhibit enzymes involved in bacterial cell wall synthesis, making it effective against bacterial infections . The compound’s ability to modulate various biological pathways makes it a versatile agent in scientific research .
Comparison with Similar Compounds
N-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: Shares the carbazole moiety but differs in the functional groups attached.
N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine: Contains a similar carbazole structure but with different substituents.
5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: Combines carbazole with thiadiazole moieties.
Uniqueness:
- The presence of both carbazole and pyrimidine sulfonamide moieties in N-(9-ethyl-9H-carbazol-3-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide makes it unique compared to other similar compounds. This combination imparts distinct biological and chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H16N4O4S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C18H16N4O4S/c1-2-22-14-6-4-3-5-12(14)13-9-11(7-8-15(13)22)21-27(25,26)16-10-19-18(24)20-17(16)23/h3-10,21H,2H2,1H3,(H2,19,20,23,24) |
InChI Key |
DPSYKUGBGKTNTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CNC(=O)NC3=O)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide](/img/structure/B11300608.png)
![5-(4-bromophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11300616.png)
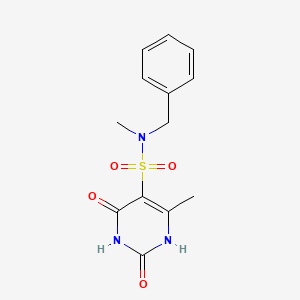
![5-(4-bromophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11300629.png)
![3-ethyl-4-methyl-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11300637.png)
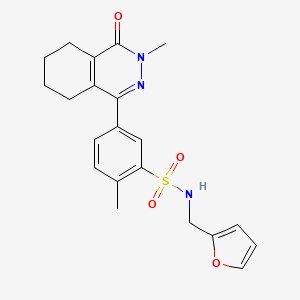
![3-(2-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11300653.png)
![N-benzyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11300661.png)
![1-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B11300667.png)
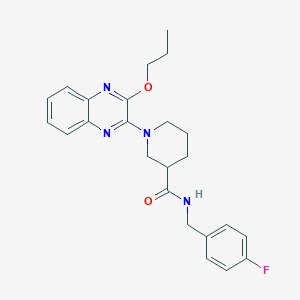
![2-(2-methoxyphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11300675.png)
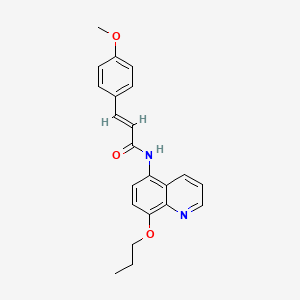
![7-Chloro-2-[3-(diethylamino)propyl]-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11300691.png)
![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11300692.png)
